molecular formula C16H18N4O B2462234 6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide CAS No. 2415466-61-2

6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide

Cat. No.: B2462234
CAS No.: 2415466-61-2
M. Wt: 282.347
InChI Key: CTLQNYQEVWLFKA-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group, a dimethylamino-substituted phenyl ring, and a pyrimidine carboxamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.

    Substitution with Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

    Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-2-carboxamide
  • 6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-5-carboxamide
  • 6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-6-carboxamide

Uniqueness

6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopropyl group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

6-cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-20(2)13-7-5-12(6-8-13)19-16(21)15-9-14(11-3-4-11)17-10-18-15/h5-11H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLQNYQEVWLFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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